REACTION_SMILES
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[C:16]([c:17]1[cH:18][cH:19][c:20]([CH:21]=[O:22])[cH:23][cH:24]1)([CH3:25])([CH3:26])[CH3:27].[C:1]([CH3:2])([CH3:3])([CH3:4])[c:5]1[cH:6][cH:7][c:8]([CH2:11][CH:12]=[CH:13][O:14][CH3:15])[cH:9][cH:10]1>>[C:1]([CH3:2])([CH3:3])([CH3:4])[c:5]1[cH:6][cH:7][c:8]([CH2:11][CH2:12][CH:13]=[O:14])[cH:9][cH:10]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)c1ccc(C=O)cc1
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Name
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COC=CCc1ccc(C(C)(C)C)cc1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC=CCc1ccc(C(C)(C)C)cc1
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Name
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Type
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product
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Smiles
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CC(C)(C)c1ccc(CCC=O)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |